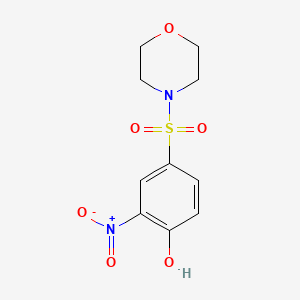![molecular formula C25H19N5O2S3 B2570360 2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide CAS No. 690270-50-9](/img/structure/B2570360.png)
2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C25H19N5O2S3 and its molecular weight is 517.64. The purity is usually 95%.
BenchChem offers high-quality 2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glutaminase Inhibitors for Cancer Therapy
Research has identified bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as potent and selective inhibitors of kidney-type glutaminase (GLS), which is significant in cancer research. These inhibitors, including a series of BPTES analogs, have been evaluated for their ability to attenuate the growth of human lymphoma cells both in vitro and in mouse models. The study highlights the importance of structure-activity relationship (SAR) studies in identifying compounds with improved solubility and potency as GLS inhibitors, suggesting a potential application area for the specified compound in the development of cancer therapeutics (Shukla et al., 2012).
Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
Another study focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for nucleotide synthesis in cells, and their inhibition is a well-known strategy for anti-cancer and antimicrobial therapies. The most potent compound identified in this research is a clear indicator of the potential efficacy of similarly structured compounds in inhibiting critical enzymes for cancer treatment (Gangjee et al., 2008).
Antimicrobial Agents
Compounds incorporating thiadiazole moieties have been synthesized and assessed for their insecticidal properties against the cotton leafworm, indicating potential applications in agriculture and pest management. The versatility of the precursor compound for synthesizing various heterocycles demonstrates the wide-ranging scientific applications of such chemical structures in developing new antimicrobial and insecticidal agents (Fadda et al., 2017).
Crystal Structure Analysis
Studies on the crystal structures of related compounds provide insights into their molecular conformations, essential for understanding their interaction with biological targets. For example, the analysis of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides reveals a folded conformation stabilized by intramolecular hydrogen bonding, which is significant for designing compounds with desired biological activities (Subasri et al., 2016).
Propiedades
IUPAC Name |
2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S3/c1-2-13-30-23(32)20-18(16-9-5-3-6-10-16)14-33-22(20)28-25(30)34-15-19(31)26-24-27-21(29-35-24)17-11-7-4-8-12-17/h2-12,14H,1,13,15H2,(H,26,27,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHJFWCEXFURRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=NC(=NS3)C4=CC=CC=C4)SC=C2C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-oxo-5-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)

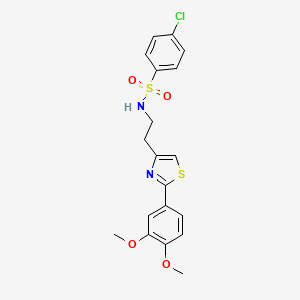
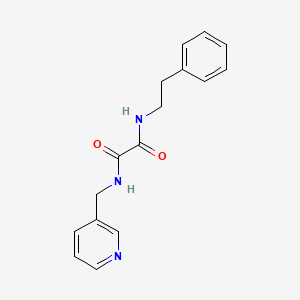
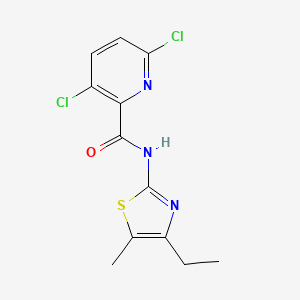
![isobutyl (2-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate](/img/structure/B2570288.png)
![2-[3-[[(E)-2-Phenylethenyl]sulfonylamino]propanoylamino]-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2570289.png)
![5-[(2,5-Dimethylphenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2570290.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide](/img/structure/B2570291.png)

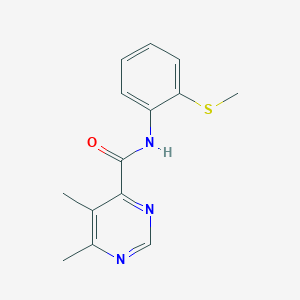
![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B2570295.png)
![N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2570296.png)
